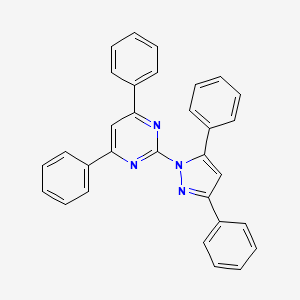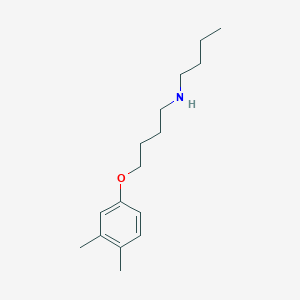![molecular formula C16H15N3O2S B5050145 N-(2,5-dimethylphenyl)-2-[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5050145.png)
N-(2,5-dimethylphenyl)-2-[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,5-dimethylphenyl)-2-[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]acetamide, also known as DOTA, is a novel compound with potential applications in scientific research. This compound has gained attention due to its unique chemical structure and promising properties.
Wirkmechanismus
The mechanism of action of N-(2,5-dimethylphenyl)-2-[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and cellular processes. N-(2,5-dimethylphenyl)-2-[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation. Additionally, N-(2,5-dimethylphenyl)-2-[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]acetamide has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
N-(2,5-dimethylphenyl)-2-[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]acetamide has been shown to have a variety of biochemical and physiological effects. N-(2,5-dimethylphenyl)-2-[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]acetamide has been found to inhibit the production of inflammatory cytokines and chemokines, which are involved in the recruitment of immune cells to sites of inflammation. Additionally, N-(2,5-dimethylphenyl)-2-[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]acetamide has been shown to inhibit the production of reactive oxygen species (ROS), which are involved in oxidative stress and cellular damage. Furthermore, N-(2,5-dimethylphenyl)-2-[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]acetamide has been found to induce apoptosis, or programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,5-dimethylphenyl)-2-[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]acetamide has several advantages and limitations for lab experiments. One advantage of N-(2,5-dimethylphenyl)-2-[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]acetamide is its broad spectrum of activity, which makes it useful in a variety of research applications. Additionally, N-(2,5-dimethylphenyl)-2-[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]acetamide has low toxicity and is relatively easy to synthesize. However, one limitation of N-(2,5-dimethylphenyl)-2-[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]acetamide is its poor solubility in water, which can make it difficult to work with in certain experiments. Additionally, N-(2,5-dimethylphenyl)-2-[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]acetamide may have limited stability under certain conditions, which can affect its activity and efficacy.
Zukünftige Richtungen
There are several future directions for the research and development of N-(2,5-dimethylphenyl)-2-[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]acetamide. One potential direction is the development of new derivatives of N-(2,5-dimethylphenyl)-2-[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]acetamide with improved solubility and stability. Additionally, N-(2,5-dimethylphenyl)-2-[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]acetamide may be useful in combination with other compounds for the treatment of cancer and other diseases. Furthermore, the mechanism of action of N-(2,5-dimethylphenyl)-2-[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]acetamide is not fully understood, and further research is needed to elucidate its molecular targets and pathways. Finally, N-(2,5-dimethylphenyl)-2-[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]acetamide may have potential applications in other areas of research, such as neuroscience and immunology, which should be explored in future studies.
Conclusion:
In conclusion, N-(2,5-dimethylphenyl)-2-[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]acetamide is a novel compound with potential applications in scientific research. The synthesis of N-(2,5-dimethylphenyl)-2-[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]acetamide is a multistep process that requires expertise in organic chemistry. N-(2,5-dimethylphenyl)-2-[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]acetamide has potential applications in various areas of scientific research, including medicinal chemistry, drug discovery, and biochemistry. The mechanism of action of N-(2,5-dimethylphenyl)-2-[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and cellular processes. N-(2,5-dimethylphenyl)-2-[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]acetamide has several advantages and limitations for lab experiments, and there are several future directions for the research and development of N-(2,5-dimethylphenyl)-2-[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]acetamide.
Synthesemethoden
The synthesis of N-(2,5-dimethylphenyl)-2-[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]acetamide involves the condensation of 2,5-dimethylphenylhydrazine with 2-thiophenecarboxaldehyde, followed by cyclization with cyanogen bromide to produce the oxadiazole ring. The resulting compound is then acetylated with acetic anhydride to yield N-(2,5-dimethylphenyl)-2-[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]acetamide. The synthesis of N-(2,5-dimethylphenyl)-2-[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]acetamide is a multistep process that requires expertise in organic chemistry and careful attention to detail.
Wissenschaftliche Forschungsanwendungen
N-(2,5-dimethylphenyl)-2-[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]acetamide has potential applications in various areas of scientific research, including medicinal chemistry, drug discovery, and biochemistry. N-(2,5-dimethylphenyl)-2-[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]acetamide has been shown to exhibit antitumor activity by inhibiting the growth of cancer cells. Additionally, N-(2,5-dimethylphenyl)-2-[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]acetamide has been found to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Furthermore, N-(2,5-dimethylphenyl)-2-[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]acetamide has been shown to have antibacterial activity and may be useful in the development of new antibiotics.
Eigenschaften
IUPAC Name |
N-(2,5-dimethylphenyl)-2-(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c1-10-5-6-11(2)12(8-10)17-15(20)9-14-18-16(21-19-14)13-4-3-7-22-13/h3-8H,9H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZZBNDZQQFDOLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CC2=NOC(=N2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[4-methyl-5-(2,2,2-trichloroethyl)-1,3-thiazol-2-yl]thio}-N-phenylacetamide](/img/structure/B5050075.png)
![3-[(4-chlorophenyl)thio]-N-(1-phenylethyl)propanamide](/img/structure/B5050084.png)

![4-[2-(4-bromo-2-chlorophenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B5050092.png)
![1-[4-(2,3-dichlorophenoxy)butyl]piperidine oxalate](/img/structure/B5050103.png)

![1-[3-(3-chlorophenyl)propanoyl]-N-(4-methoxyphenyl)-3-piperidinamine](/img/structure/B5050117.png)
![4-allyl-1-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethoxy}-2-methoxybenzene](/img/structure/B5050128.png)
![1-[4-(3-methoxyphenoxy)butoxy]-2,3-dimethylbenzene](/img/structure/B5050135.png)


![4-butyl-7-[(2-chloro-2-propen-1-yl)oxy]-8-methyl-2H-chromen-2-one](/img/structure/B5050154.png)
![2-(4-chlorophenyl)-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B5050156.png)
![N-(4-{[3-(2,3-dihydro-1H-inden-2-yl)-1-(2-methoxyethyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]dec-8-yl]methyl}phenyl)acetamide](/img/structure/B5050157.png)